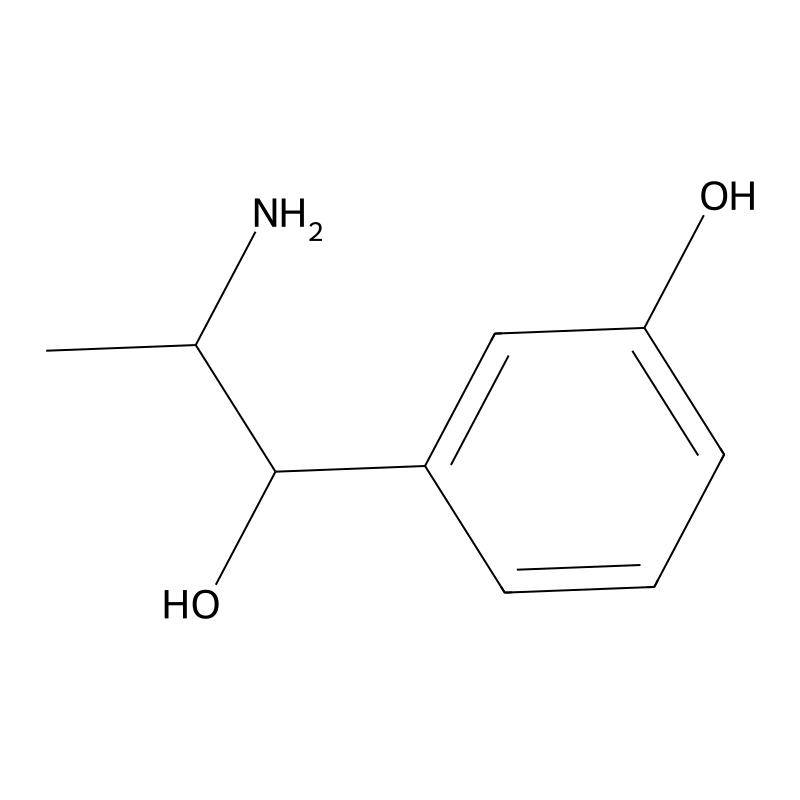

3-(2-Amino-1-hydroxypropyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical Usage as a Vasoconstrictor:

3-(2-Amino-1-hydroxypropyl)phenol, also known as metaraminol, was historically investigated and used as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. It primarily acts on alpha-1 adrenergic receptors, causing blood vessel constriction (vasoconstriction) PubChem, National Institutes of Health (NIH). "[3-(2-Amino-1-hydroxypropyl)phenol: )"].

Due to its vasoconstrictive properties, metaraminol was used in the past to treat hypotension, or low blood pressure PubChem, National Institutes of Health (NIH). "[3-(2-Amino-1-hydroxypropyl)phenol: )"]. However, its use has largely been superseded by other medications with fewer side effects.

Potential Applications in Modern Research:

While not currently used clinically, recent research suggests 3-(2-amino-1-hydroxypropyl)phenol may have potential applications in other areas of scientific research.

- Drug Discovery: Studies have explored the potential of metaraminol derivatives as novel therapeutic agents for various conditions, including neurodegenerative diseases like Parkinson's disease and Alzheimer's disease Journal of Medicinal Chemistry, American Chemical Society. "[Design and Synthesis of Novel Metaraminol Derivatives as Potential Anti-Alzheimer Agents: "].

- Radiopharmaceutical Development: Research has investigated the use of metaraminol in the development of radiopharmaceuticals for diagnostic imaging purposes Nuclear Medicine and Biology, Elsevier. "[Synthesis and evaluation of 11C-metaproterenol and 11C-metaraminol for the in vivo imaging of beta-adrenergic receptors in the human brain: "].

3-(2-Amino-1-hydroxypropyl)phenol, also known as metaraminol, is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. Its structure features a phenolic ring substituted with a 2-amino-1-hydroxypropyl group at the meta position. This compound is recognized for its sympathomimetic properties, primarily acting as a vasoconstrictor by stimulating alpha-1 adrenergic receptors, which leads to increased blood pressure .

- Esterification: Reacting with acids to form esters.

- Oxidation: Oxidizing agents can convert the hydroxyl group into a carbonyl group.

- Alkylation: The amino group can participate in nucleophilic substitution reactions.

These reactions are significant for modifying its structure to enhance biological activity or tailor its properties for specific applications .

The primary biological activity of 3-(2-amino-1-hydroxypropyl)phenol is its role as a sympathomimetic agent. It predominantly acts on alpha-1 adrenergic receptors to induce vasoconstriction, making it effective in treating hypotension (low blood pressure). Although its clinical use has diminished due to the availability of newer agents with fewer side effects, ongoing research suggests potential applications in other therapeutic areas .

Several methods exist for synthesizing 3-(2-amino-1-hydroxypropyl)phenol:

- Reduction of Nitriles: Starting from appropriate nitriles followed by reduction can yield the desired amine.

- Alkylation of Phenols: Phenolic compounds can be alkylated using 2-amino-1-hydroxypropyl halides.

- Direct Amination: Using amines and phenols under specific conditions can also produce this compound.

These synthetic routes allow for the production of 3-(2-amino-1-hydroxypropyl)phenol in varying purities and yields depending on the method employed .

Historically, 3-(2-amino-1-hydroxypropyl)phenol was used as a vasoconstrictor in clinical settings. While its direct medical applications have declined, it remains relevant in research contexts, particularly in studies exploring adrenergic receptor interactions and potential new therapeutic uses. Additionally, it may serve as a precursor or intermediate in organic synthesis within pharmaceutical development .

Research into the interactions of 3-(2-amino-1-hydroxypropyl)phenol with various biological systems has revealed its capacity to modulate adrenergic signaling pathways. Studies have focused on:

- Receptor Binding Affinity: Understanding how effectively it binds to alpha-1 adrenergic receptors compared to other sympathomimetics.

- Physiological Effects: Evaluating its impacts on vascular tone and blood pressure regulation.

These studies contribute to a deeper understanding of its pharmacodynamics and potential therapeutic roles .

Several compounds share structural or functional similarities with 3-(2-amino-1-hydroxypropyl)phenol. Here are some notable examples:

| Compound Name | Structure/Properties | Unique Aspects |

|---|---|---|

| Phenylephrine | A phenolic compound acting as a selective alpha-1 agonist | More commonly used clinically; fewer side effects |

| Norepinephrine | A natural catecholamine with broader adrenergic activity | Endogenous hormone; critical in stress response |

| Oxymetazoline | A topical vasoconstrictor used in nasal decongestion | Primarily used for local applications |

3-(2-amino-1-hydroxypropyl)phenol is unique due to its specific structural features that influence its receptor selectivity and biological effects, distinguishing it from these similar compounds .

The synthesis of 3-(2-Amino-1-hydroxypropyl)phenol has been approached through various methodological frameworks, ranging from classical organic synthesis to modern biocatalytic processes [4]. Each approach offers distinct advantages in terms of stereoselectivity, reaction efficiency, and environmental compatibility [5].

Classical Organic Synthesis Approaches

Classical organic synthesis approaches for 3-(2-Amino-1-hydroxypropyl)phenol encompass well-established carbon-carbon bond forming reactions and functional group transformations [6]. These methodologies typically involve multi-step synthetic sequences starting from readily available aromatic precursors [7].

Henry Reaction-Based Pathways

The Henry reaction, also known as the nitroaldol reaction, represents a fundamental approach for constructing the carbon backbone of 3-(2-Amino-1-hydroxypropyl)phenol [24]. This methodology involves the base-catalyzed addition of nitroethane to 3-hydroxybenzaldehyde, followed by subsequent reduction of the resulting β-nitro alcohol intermediate [25].

The reaction mechanism initiates with the deprotonation of nitroethane at the α-carbon position, forming a stabilized nitronate anion [24]. The nucleophilic carbon attacks the carbonyl group of 3-hydroxybenzaldehyde, generating a β-nitro alkoxide intermediate that is subsequently protonated to yield the β-nitro alcohol product [25]. The nitro group can then be reduced using various reducing agents such as Raney nickel or palladium on charcoal under hydrogen atmosphere to afford the desired amino alcohol [25].

Optimized Henry reaction conditions have been developed using chiral catalyst systems consisting of copper acetate monohydrate, cinchona alkaloids, and amine bases [30]. Under these conditions, the reaction of 3-hydroxybenzaldehyde with nitroethane proceeds at -20°C to -25°C for 35-40 hours, achieving enantiomeric excess values of approximately 75% for the desired stereoisomer [30]. The reaction requires careful pH adjustment to 6-7 using acetic acid during post-treatment to optimize product yield [5].

| Parameter | Optimized Conditions | Results |

|---|---|---|

| Temperature | -20°C to -25°C | High stereoselectivity |

| Reaction Time | 35-40 hours | Complete conversion |

| Catalyst System | Cu(OAc)₂·H₂O, cinchonine, imidazole | 75% enantiomeric excess |

| pH Control | Adjusted to 6-7 with acetic acid | Improved yields |

| Solvent | Absolute ethanol | Enhanced solubility |

The Henry reaction pathway offers the advantages of using inexpensive starting materials and straightforward reaction setup [6]. However, the methodology requires a subsequent nitro group reduction step and typically provides moderate stereoselectivity compared to more advanced asymmetric methods [30].

Reductive Amination Strategies

Reductive amination strategies provide direct access to β-amino alcohols through the coupling of carbonyl compounds with amine sources under reducing conditions [7]. For 3-(2-Amino-1-hydroxypropyl)phenol synthesis, this approach typically employs 3-hydroxyphenylacetone or related ketone intermediates as starting materials [7].

Modern reductive amination protocols utilize iridium-based catalysts in combination with formic acid as a hydrogen donor, enabling the construction of β-amino alcohols under mild reaction conditions [7]. The catalytic cycle involves the formation of an imine intermediate followed by stereoselective reduction to yield the desired amino alcohol product [7]. This methodology has demonstrated particular effectiveness for the synthesis of β-amino alcohols bearing aromatic substituents [7].

The iridium-catalyzed reductive amination process operates through a dual catalytic mechanism involving both reductive amination and transfer hydrogenation steps [7]. The active iridium-hydride intermediate facilitates the reduction of both the imine functionality and any remaining ketone groups, providing access to diverse β-amino alcohol structures [7]. Reaction yields typically range from moderate to good levels, with stereoselectivity being substrate-dependent [7].

Process scalability has been demonstrated for iridium-catalyzed reductive amination, with successful scale-up performance under standard laboratory conditions [7]. The methodology offers the advantage of direct conversion from readily available ketone precursors while maintaining relatively mild reaction conditions [7].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis methodologies have emerged as powerful approaches for the stereoselective construction of 3-(2-Amino-1-hydroxypropyl)phenol [10]. These methods leverage chiral catalysts to achieve high levels of enantiocontrol in the formation of the vicinal amino alcohol motif [11].

Chiral Ligand-Mediated Enantioselective Formation

Chiral ligand-mediated synthesis employs optically active amino alcohol ligands to promote enantioselective transformations [11]. These methodologies have been particularly successful in the catalytic asymmetric addition of organometallic reagents to carbonyl compounds [11].

β-Amino alcohol ligands derived from Sharpless epoxidation have demonstrated exceptional performance in the enantioselective addition of diethylzinc to aromatic aldehydes [11]. The optimized chiral ligands achieve nearly quantitative yields with enantiomeric excess values exceeding 95% in the formation of secondary alcohols [11]. The catalytic system exhibits broad applicability across various substituted aromatic aldehydes, demonstrating consistent high enantioselectivity independent of the substitution pattern [11].

The mechanism of chiral ligand-mediated enantioselective synthesis involves the coordination of the amino alcohol ligand to the zinc center, creating a chiral environment that directs the stereochemical outcome of the addition reaction [11]. The resulting chiral zinc complex facilitates the enantioselective transfer of the alkyl group to the carbonyl substrate [11].

Reaction conditions typically require inert atmosphere and low temperatures to maintain catalyst stability and maximize enantioselectivity [11]. The methodology offers excellent scalability and has been successfully applied to the synthesis of various pharmaceutically relevant compounds [11].

Organocatalytic Routes

Organocatalytic approaches utilize small organic molecules as catalysts to promote stereoselective transformations without the requirement for transition metals [12]. Carbohydrate-based organocatalysts have shown particular promise for the asymmetric synthesis of β-amino alcohols [12].

Sugar-derived ketone organocatalysts have been developed for various asymmetric transformations relevant to β-amino alcohol synthesis [12]. These catalysts are synthesized from readily available monosaccharide starting materials through multi-step synthetic sequences involving protection, oxidation, and functional group manipulation [12]. The resulting organocatalysts demonstrate high catalytic activity and excellent stereoselectivity for asymmetric transformations [12].

The structural diversity of carbohydrate-based organocatalysts allows for fine-tuning of catalytic properties to match specific substrate requirements [12]. Various modifications including deoxygenation, amino group incorporation, and ketalization have been employed to optimize catalyst performance [12]. These organocatalysts typically operate under mild reaction conditions and exhibit good functional group tolerance [12].

Organocatalytic methodologies offer the advantages of metal-free conditions, operational simplicity, and environmental compatibility [12]. The catalysts can often be recovered and reused, contributing to the overall sustainability of the synthetic process [12].

Biocatalytic Production Methods

Biocatalytic approaches for 3-(2-Amino-1-hydroxypropyl)phenol synthesis leverage enzymatic transformations to achieve high levels of stereoselectivity under mild, environmentally benign conditions [13]. These methodologies have gained significant attention due to their excellent enantioselectivity and compatibility with green chemistry principles [14].

Transaminase-Catalyzed Systems

Transaminase enzymes catalyze the stereoselective transfer of amino groups from donor substrates to acceptor molecules, enabling the synthesis of optically pure β-amino acids and amino alcohols [13]. For 3-(2-Amino-1-hydroxypropyl)phenol synthesis, transaminase-catalyzed systems typically employ 3-hydroxyphenylacetylcarbinol as the acceptor substrate with L-alanine serving as the amino donor [20].

The transaminase-catalyzed reaction mechanism follows a ping-pong bi-bi mechanism involving pyridoxal phosphate as an essential cofactor [13]. The reaction proceeds through the formation of a ketimine intermediate, followed by hydrolysis to yield the amino alcohol product and regeneration of the enzyme-cofactor complex [13]. Various transaminase enzymes from different microbial sources have been identified with activity toward β-amino alcohol substrates [13].

Wild-type transaminases from organisms such as Bacillus megaterium and Chromobacterium violaceum have demonstrated high activity toward metaraminol synthesis, achieving conversions exceeding 90% with isomeric content greater than 95% [36]. The substrate specificity of these enzymes is determined by their active site architecture, which accommodates the specific size and shape requirements of the β-amino alcohol substrates [13].

| Enzyme Source | Substrate Specificity | Conversion (%) | Stereoselectivity (% ee) |

|---|---|---|---|

| Bacillus megaterium | β-amino alcohols | >90 | >95 |

| Chromobacterium violaceum | Aromatic β-amino acids | >90 | >95 |

| Mesorhizobium species | β-phenylalanine derivatives | 85 | >99 |

| Caulobacter crescentus | Aliphatic β-amino acids | 70 | >90 |

Equilibrium limitations represent a significant challenge in transaminase-catalyzed synthesis, as the thermodynamic equilibrium often favors the starting materials rather than the desired products [27]. To overcome this limitation, in situ product removal techniques have been developed using reactive extraction with oleic acid, achieving yield improvements from 14% to 29% compared to conventional reaction conditions [27].

The application of engineered transaminase variants has further expanded the substrate scope and improved catalytic performance [14]. Directed evolution and rational design approaches have been employed to develop transaminase variants with enhanced activity toward specific β-amino alcohol substrates [14].

Whole-Cell Biotransformation Processes

Whole-cell biotransformation processes utilize living microbial cells containing multiple enzymes to catalyze complex multi-step transformations [20]. These systems offer the advantage of cofactor regeneration and elimination of enzyme purification requirements [21].

Engineered Escherichia coli strains have been developed for the biocatalytic synthesis of 3-(2-Amino-1-hydroxypropyl)phenol through multi-enzyme cascade reactions [21]. The whole-cell system incorporates carboxylic acid reductase for the conversion of 3-hydroxybenzoic acid to 3-hydroxybenzaldehyde, followed by pyruvate decarboxylase-catalyzed aldol condensation and transaminase-mediated amination [21].

The four-step enzymatic cascade begins with the reduction of 3-hydroxybenzoic acid using carboxylic acid reductase with cofactor regeneration systems for both adenosine triphosphate and nicotinamide adenine dinucleotide phosphate [21]. The resulting 3-hydroxybenzaldehyde undergoes pyruvate decarboxylase-catalyzed condensation with pyruvate to form 3-hydroxyphenylacetylcarbinol [21]. Subsequent transaminase-catalyzed amination with L-alanine as amino donor produces metaraminol with high stereoselectivity [21].

Whole-cell systems demonstrate superior performance compared to purified enzyme systems due to enhanced substrate tolerance and simplified reaction setup [21]. The integration of multiple enzymatic steps within a single cellular system enables one-pot cascade reactions with excellent product yields exceeding 99% and enantiomeric excess values greater than 95% [21].

The norcoclaurine synthase-catalyzed cyclization step has been incorporated into whole-cell systems for the synthesis of more complex tetrahydroisoquinoline derivatives [21]. This enzyme catalyzes the stereospecific Pictet-Spengler cyclization reaction, providing access to pharmaceutically relevant heterocyclic compounds [34].

Process Intensification Techniques

Process intensification techniques focus on improving reaction efficiency, reducing environmental impact, and enhancing overall process economics through advanced engineering approaches [15]. These methodologies have been particularly valuable for scaling up β-amino alcohol synthesis while maintaining high product quality [18].

Continuous Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters and improved safety profiles [15]. Flow microreactor systems have been successfully applied to various transformations relevant to β-amino alcohol synthesis [17].

The synthesis of β-amino alcohols through epoxide aminolysis has been optimized using continuous flow microreactor technology [17]. The flow system enables precise control of residence time, temperature, and mixing conditions, resulting in improved reaction selectivity and reduced side product formation [17]. Reaction times can be dramatically reduced compared to batch processes, with improvements exceeding 140-fold in some cases [28].

Continuous flow systems for amino alcohol synthesis typically employ packed bed reactors containing immobilized enzymes [17]. Lipase-catalyzed ring-opening of epoxides with aromatic amines has been successfully implemented in flow reactors, achieving yields of 85% with excellent reusability of the biocatalyst over ten reaction cycles [17].

The optimization of flow chemistry parameters includes careful consideration of substrate ratios, residence times, and temperature profiles [17]. For epoxide aminolysis reactions, optimal conditions typically involve residence times of 20-30 minutes at temperatures of 35°C, with substrate ratios favoring the amine component [17].

| Parameter | Batch Process | Flow Process | Improvement Factor |

|---|---|---|---|

| Reaction Time | 24-48 hours | 0.5-2 hours | >140-fold |

| Yield | 45-60% | 60-85% | 1.3-1.9× |

| Stereoselectivity | Variable | >99% ee | Consistent high |

| Safety Profile | Moderate | Enhanced | Significant |

| Scalability | Limited | Excellent | Continuous |

The implementation of continuous flow chemistry offers significant advantages in terms of process safety, particularly for reactions involving hazardous reagents or extreme conditions [15]. The small reaction volumes and precise temperature control minimize the risk of thermal runaway and enable the safe handling of reactive intermediates [28].

In Situ Product Removal Technologies

In Situ Product Removal technologies address fundamental challenges in biocatalytic processes by continuously removing products from the reaction mixture [19]. These techniques are particularly valuable for overcoming equilibrium limitations and preventing product inhibition in enzymatic transformations [23].

Reactive extraction strategies have been developed for metaraminol recovery using oleic acid as a sustainable extractant [27]. The reactive extraction approach operates under transaminase-favorable process conditions while achieving efficient product recovery [27]. This methodology overcomes the thermodynamic limitations inherent in transaminase-catalyzed reactions by shifting the equilibrium toward product formation [27].

The implementation of In Situ Product Removal requires careful optimization of extraction parameters including pH, reactant concentrations, and phase ratios [27]. Operational windows have been established through systematic extraction experiments and enzyme compatibility testing [27]. The optimized conditions enable reactive extraction without compromising enzyme activity or stability [27].

Liquid-liquid extraction systems have been designed for the continuous removal of amino alcohol products during biotransformation processes [20]. These systems utilize organic solvents with favorable partition coefficients for the target products while maintaining aqueous conditions suitable for enzyme activity [20]. The extraction process can be integrated directly into bioreactor systems for real-time product removal [19].

Solid-phase adsorption represents an alternative approach for In Situ Product Removal, utilizing selective adsorbent materials to capture specific products [19]. This methodology offers the advantage of avoiding organic solvents while providing efficient product separation [23]. The adsorbent materials can be regenerated through controlled desorption processes, enabling continuous operation [19].

XLogP3

Wikipedia

Use Classification

Dates

A prospective comparison of peripheral metaraminol versus dilute noradrenaline in the intensive care unit

Vera Ew Ruchti, Bradley A Wibrow, Jason Seet, Angela Jacques, Nihar Jha, Matthew H AnsteyPMID: 33853391 DOI: 10.1177/0310057X20984794

Abstract

Strategies that improve renal medullary oxygenation during experimental cardiopulmonary bypass may mitigate postoperative acute kidney injury

Yugeesh R Lankadeva, Andrew D Cochrane, Bruno Marino, Naoya Iguchi, Sally G Hood, Rinaldo Bellomo, Clive N May, Roger G EvansPMID: 31005272 DOI: 10.1016/j.kint.2019.01.032

Abstract

Renal medullary hypoxia may contribute to cardiac surgery-associated acute kidney injury (AKI). However, the effects of cardiopulmonary bypass (CPB) on medullary oxygenation are poorly understood. Here we tested whether CPB causes medullary hypoxia and whether medullary oxygenation during CPB can be improved by increasing pump flow or mean arterial pressure (MAP). Twelve sheep were instrumented to measure whole kidney, medullary, and cortical blood flow and oxygenation. Five days later, under isoflurane anesthesia, CPB was initiated at a pump flow of 80 mL kgmin

and target MAP of 70 mm Hg. Pump flow was then set at 60 and 100 mL kg

min

, while MAP was maintained at approximately 70 mm Hg. MAP was then increased by vasopressor (metaraminol, 0.2-0.6 mg/min) infusion at a pump flow of 80 mL kg

min

. CPB at 80 mL kg

min

reduced renal blood flow (RBF), -61% less than the conscious state, perfusion in the cortex (-44%) and medulla (-40%), and medullary Po

from 43 to 27 mm Hg. Decreasing pump flow from 80 to 60 mL kg

min

further decreased RBF (-16%) and medullary Po

from 25 to 14 mm Hg. Increasing pump flow from 80 to 100 mL kg

min

increased RBF (17%) and medullary Po

from 20 to 29 mm Hg. Metaraminol (0.2 mg/min) increased MAP from 63 to 90 mm Hg, RBF (47%), and medullary Po

from 19 to 39 mm Hg. Thus, the renal medulla is susceptible to hypoxia during CPB, but medullary oxygenation can be improved by increasing pump flow or increasing target MAP by infusion of metaraminol.

Metaraminol use during spinal anaesthesia for caesarean section: a meta-analysis of randomised controlled trials

E Chao, H-L Sun, S-W Huang, J-H Liao, P-L Ma, H-C ChenPMID: 30772119 DOI: 10.1016/j.ijoa.2019.01.009

Abstract

During caesarean section, the use of a vasopressor is often required to achieve haemodynamic stability of the parturient. Metaraminol is a vasopressor used in this context in some countries. However, the differences between metaraminol and other vasopressors remain unclear.A search of the PubMed, Cochrane Library, and Embase databases was performed to identify randomised controlled trials comparing the use of metaraminol with other vasopressors during spinal anaesthesia at caesarean section. The selected studies were subjected to meta-analysis and risk-of-bias assessment.

Four randomised, controlled trials met the selection criteria and 409 parturients who underwent an elective caesarean section were included in this meta-analysis. The quality of these trials was good. Metaraminol was associated with higher umbilical arterial pH (standardised mean difference [SMD] 0.82, 95% CI 0.01 to 1.62, P=0.05); a lower incidence of fetal acidosis (RR 0.08, 95% CI 0.01 to 0.63, P=0.02); and a lower incidence of nausea or vomiting (RR 0.16, 95% CI 0.04 to 0.57, P=0.0005) than was ephedrine. Metaraminol resulted in higher umbilical arterial pH (SMD 0.42, 95% CI 0.15 to 0.68, P=0.002) but a higher incidence of reactive hypertension (RR 1.80, 95% CI 1.32 to 2.46, P=0.0002) than did phenylephrine.

The results of this study showed that for spinal anaesthesia at elective caesarean section, metaraminol may be a more suitable vasopressor than ephedrine and its effects are at least not inferior to those of phenylephrine.

Predrawn prehospital medications are microbiologically safe for up to 48 hours

Torgrim Soeyland, Alan Garner, Sam Vidler, Cristian Humberto Gutierrez, Arnold Foster, Jane KitcherPMID: 30343266 DOI: 10.1136/emermed-2018-207864

Abstract

Prehospital medical teams are commonly required to administer a range of medications for urgent stabilisation and treatment. The safe preparation of medications during resuscitation requires attention, time and resources, and can be a source of medication error. In our two road and HEMS (Helicopter Emergency Medical Service) prehospital services, medication errors are mitigated by predrawing commonly used medications to set concentrations daily (Hunter Retrieval Service, HRS) or second-daily (CareFlight Sydney, CFS). However, there are no published data confirming that such practice is microbiologically safe.A convenience sample of 299 predrawn medication syringes with syringe dwell times up to 48 hours were collected at the end of their operational deployment. Predrawn medication syringes collected for culture were ketamine, midazolam, fentanyl, thiopentone, rocuronium, suxamethonium, metaraminol and normal saline. The samples were incubated and cultured at a tertiary hospital pathology laboratory using best-practice methodology for non-tissue samples. The samples were collected from June 2017 to February 2018.

The mean dwell times ranged from 30.7 hours (fentanyl at HRS) to 48.5 hours (rocuronium at CFS). None of the 299 cultured samples yielded significant micro-organisms. One sample of suxamethonium with a syringe dwell time of 34 hours grew

but was likely a contaminant introduced during sample collection.

Predrawing of the eight studied medications for urgent prehospital procedures appears to be a microbiologically safe practice with syringe dwell times up to 48 hours.

Stereoselective Catalytic Synthesis of Active Pharmaceutical Ingredients in Homemade 3D-Printed Mesoreactors

Sergio Rossi, Riccardo Porta, Davide Brenna, Alessandra Puglisi, Maurizio BenagliaPMID: 28345159 DOI: 10.1002/anie.201612192

Abstract

3D-printed flow reactors were designed, fabricated from different materials (PLA, HIPS, nylon), and used for a catalytic stereoselective Henry reaction. The use of readily prepared and tunable 3D-printed reactors enabled the rapid screening of devices with different sizes, shapes, and channel dimensions, aimed at the identification of the best-performing reactor setup. The optimized process afforded the products in high yields, moderate diastereoselectivity, and up to 90 % ee. The method was applied to the continuous-flow synthesis of biologically active chiral 1,2-amino alcohols (norephedrine, metaraminol, and methoxamine) through a two-step sequence combining the nitroaldol reaction with a hydrogenation. To highlight potential industrial applications of this method, a multistep continuous synthesis of norephedrine has been realized. The product was isolated without any intermediate purifications or solvent switches.The use of vasopressors during spinal anaesthesia for caesarean section

Warwick D Ngan KeePMID: 28277383 DOI: 10.1097/ACO.0000000000000453

Abstract

Hypotension remains one of the most researched subjects in obstetric anaesthesia. The purpose of this study is to review the most recent published articles on the use of vasopressors during spinal anaesthesia for caesarean section.Despite continued research indicating advantages of phenylephrine over ephedrine, practitioners in some countries continue to favour ephedrine. Recent research has continued to compare the two drugs with some work emerging on high-risk patients. Concern about reflexive bradycardia during phenylephrine use has led to consideration of alternatives. Norepinephrine which has mild β-adrenergic activity has been shown to have equivalent pressor activity but with less depressant effect on heart rate and cardiac output versus phenylephrine. Research continues to focus on methods of vasopressor administration. Prophylactic infusions of phenylephrine have been shown to be effective and may require less physician intervention compared with intermittent boluses. Automated computer-controlled systems have been further investigated using multiple agents and continuous noninvasive blood pressure monitoring.

Evidence continues to support phenylephrine as the first-line vasopressor in obstetrics. However, recent research is emerging to suggest that low-dose norepinephrine may be a better alternative. Prophylactic infusions are effective and automated systems have potential for the future.

A randomised double-blind trial of phenylephrine and metaraminol infusions for prevention of hypotension during spinal and combined spinal-epidural anaesthesia for elective caesarean section

N J McDonnell, M J Paech, N A Muchatuta, S Hillyard, E A NathanPMID: 28255987 DOI: 10.1111/anae.13836

Abstract

Prophylactic vasopressor administration is commonly recommended to reduce maternal hypotension during spinal anaesthesia for caesarean section. Metaraminol has undergone limited investigation in obstetric anaesthesia for this purpose, particularly in comparison with phenylephrine. In this multicentre, randomised, double-blind, non-inferiority study, we compared prophylactic phenylephrine or metaraminol infusions, started immediately after spinal anaesthesia, in 185 women who underwent elective caesarean section. Phenylephrine was initially infused at 50 μg.min, and metaraminol at 250 μg.min

. The primary outcome was the difference in umbilical arterial pH between groups; secondary outcomes included other neonatal acid-base measures, and maternal haemodynamic changes. The mean (SD) umbilical arterial pH was 7.28 (0.06) in the phenylephrine group vs. 7.31 (0.04) in the metaraminol group (p = 0.0002). The estimated mean (95%CI) pH difference of 0.03 (0.01-0.04) was above the pre-determined lower boundary of clinical non-inferiority, and also met the criterion for superiority. Umbilical artery lactate concentration was 2.8 (1.2) mmol.l

in the phenylephrine group vs. 2.3 (0.7) mmol.l

in the metaraminol group (p = 0.0018). Apgar scores did not significantly differ between groups. There was a higher incidence of hypotension, defined as systolic arterial pressure < 90% baseline, in the phenylephrine group; there was a higher incidence of hypertension and severe hypertension (systolic arterial pressure > 110% and > 120% baseline, respectively) in the metaraminol group. There was no significant difference between groups in the incidence of nausea, vomiting or maternal bradycardia. We conclude that, when used as an infusion to prevent hypotension after spinal anaesthesia for elective caesarean section, metaraminol is at least non-inferior to phenylephrine with respect to neonatal acid-base outcomes.

GABAergic modulation of noradrenaline release caused by blood pressure changes in the rat median preoptic area

Makoto Takahashi, Junichi TanakaPMID: 28419057 DOI: 10.1097/WNR.0000000000000780

Abstract

Experiments using in-vivo microdialysis methods were conducted to investigate whether blood pressure changes cause an alteration in the release of noradrenaline (NA) in the median preoptic nucleus (MnPO) and whether the γ-aminobutyric acid (GABA) receptor mechanism is involved in the modulation of the pressure response-induced alteration in the NA release. In urethane-anesthetized male rats, intravenous administration of metaraminol, an α-agonist, significantly produced an increase in dialysate NA concentration in the MnPO area accompanied by an elevation in the mean arterial pressure (MAP). Perfusion with GABA (10 μM) through the dialysis probe elicited a significant decrease in either MAP or the NA concentration in the MnPO area. Similar perfusion with either the GABAA receptor antagonist bicuculline (10 μM) or the GABAB receptor antagonist phaclofen (10 μM) caused a significant increase in both MAP and the NA release in the MnPO area. Either bicuculline or phaclofen administered together with the metaraminol further enhanced the metaraminol-induced MAP and NA release in the MnPO area. The degree of increases in the both MAP of the NA release was significantly greater in the bicuculline-treated group than in the phaclofen-treated group. These results suggest that the NA release in the MnPO area may be potentiated during an elevation in arterial pressure caused by the metaraminol injection and imply that the NA release may be mediated through GABAA receptors rather than GABAB receptors in the MnPO area.BET 3: Peripheral metaraminol infusion in the emergency department

Kenneth Anderson, Hridesh ChathaPMID: 28232631 DOI: 10.1136/emermed-2017-206590.3

Abstract

The Impact of Ageing on 11C-Hydroxyephedrine Uptake in the Rat Heart

Rudolf A Werner, Xinyu Chen, Yoshifumi Maya, Christoph Eissler, Mitsuru Hirano, Naoko Nose, Hiroshi Wakabayashi, Constantin Lapa, Mehrbod S Javadi, Takahiro HiguchiPMID: 30042495 DOI: 10.1038/s41598-018-29509-0

Abstract

We aimed to explore the impact of ageing on 11C-hydroxyephedrine (11C-HED) uptake in the healthy rat heart in a longitudinal setting. To investigate a potential cold mass effect, the influence of specific activity on cardiac 11C-HED uptake was evaluated: 11C-HED was synthesized by N-methylation of (-)-metaraminol as the free base (radiochemical purity >95%) and a wide range of specific activities (0.2-141.9 GBq/μmol) were prepared.C-HED (48.7 ± 9.7MBq, ranged 0.2-60.4 μg/kg cold mass) was injected in healthy Wistar Rats. Dynamic 23-frame PET images were obtained over 30 min. Time activity curves were generated for the blood input function and myocardial tissue. Cardiac 11C-HED retention index (%/min) was calculated as myocardial tissue activity at 20-30 min divided by the integral of the blood activity curves. Additionally, the impact of ageing on myocardial 11C-HED uptake was investigated longitudinally by PET studies at different ages of healthy Wistar Rats. A dose-dependent reduction of cardiac 11C-HED uptake was observed: The estimated retention index as a marker of norepinephrine function decreased at a lower specific activity (higher amount of cold mass). This observed high affinity of 11C-HED to the neural norepinephrine transporter triggered a subsequent study: In a longitudinal setting, the 11C-HED retention index decreased with increasing age. An age-related decline of cardiac sympathetic innervation could be demonstrated. The herein observed cold mass effect might increase in succeeding scans and therefore, 11C-HED microPET studies should be planned with extreme caution if one single radiosynthesis is scheduled for multiple animals.